molecular formula C13H11N5 B1491575 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine CAS No. 1423033-83-3

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No.: B1491575
CAS No.: 1423033-83-3
M. Wt: 237.26 g/mol
InChI Key: XIUGXHSDZUNYKP-UHFFFAOYSA-N
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Description

5-(4-Phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a pyridin-2-amine moiety at position 3. This structure combines the electron-rich triazole ring with the aromatic pyridine system, making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

IUPAC Name

5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-12-7-6-10(8-15-12)13-17-16-9-18(13)11-4-2-1-3-5-11/h1-9H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUGXHSDZUNYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423033-83-3
Record name 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
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Biochemical Analysis

Biochemical Properties

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to bind to enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. For instance, it can interact with cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex and modulate the enzyme’s activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis, thereby influencing cell survival and death.

Biological Activity

5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a compound of significant interest due to its diverse biological activities. This article aims to explore the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N5C_{13}H_{11}N_5, with a molecular weight of 237.26 g/mol. The compound features a triazole ring fused with a pyridine moiety, which is known to contribute to its biological activity.

1. Antimicrobial Activity

Research indicates that compounds containing the triazole structure exhibit notable antimicrobial properties. A study demonstrated that derivatives of 4H-1,2,4-triazole, including those similar to this compound, have shown efficacy against various bacterial strains. Specifically, certain derivatives have been compared favorably with established antibiotics such as gentamicin and ciprofloxacin for their antibacterial effects .

2. Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. A series of compounds based on the triazole framework were synthesized and tested for their ability to inhibit tumor cell proliferation. Some showed IC₅₀ values comparable to doxorubicin, a standard chemotherapeutic agent . The presence of specific substituents on the triazole ring appears to enhance cytotoxicity against cancer cell lines.

3. Inhibition of Dihydrofolate Reductase (DHFR)

In vitro studies have highlighted the compound's role as a dihydrofolate reductase inhibitor. This enzyme is critical in the folate metabolism pathway, and its inhibition can lead to antiproliferative effects in rapidly dividing cells . The compound's binding affinity to DHFR was found to be significantly higher than that of methotrexate (MTX), indicating its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

Molecular Interactions

Molecular modeling studies suggest that key amino acids within the active site of DHFR are crucial for binding with the compound. The flexible alignment and surface mapping techniques revealed that the compound's structural features allow it to effectively occupy the enzyme's active site .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntimicrobialComparable efficacy to gentamicin and ciprofloxacin against Gram-positive bacteria.
AntitumorIC₅₀ values comparable to doxorubicin; effective against various cancer cell lines.
DHFR InhibitionIC₅₀ = 0.03 μM; significantly more active than MTX.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a systematic comparison of 5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and pharmacological relevance.

Table 1: Comparative Analysis of Triazole-Pyridine Derivatives

Compound Name Substituents/R-Groups Melting Point (°C) Yield (%) Key Functional Features Pharmacological/Biological Activity
Target Compound Pyridin-2-amine at C5 Not reported - Amine group for H-bonding Not explicitly studied
4-(5-(Butylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5m) Butylthio at C5 of triazole 147–149 86 Thioether linker for lipophilicity Antimicrobial potential inferred
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Chloro-thiazole-thioether 199–202 88 Thiazole moiety for π-stacking Antifungal/antiviral applications
3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}pyridin-2-amine Oxan-4-yloxy at pyridine C5 Not reported 6 Ether linkage for solubility Macrofilaricidal activity
Piperidinium 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate Piperidinium salt, furan-thioacetate Not reported - Ionic character for bioavailability Hepatoprotective, antioxidant

Key Observations

Solubility: The oxan-4-yloxy group in the macrofilaricidal compound introduces an ether linkage, improving aqueous solubility but requiring complex synthesis (6% yield). Ionic Modifications: The piperidinium salt in ’s compound enhances solubility and bioavailability, critical for veterinary applications .

Pharmacological Implications :

  • Thioether vs. Amine Functionality : Thioether-containing derivatives (e.g., 5m , 5n ) show broader antimicrobial activity, while the target compound’s amine group may favor interactions with enzymes or receptors via H-bonding .
  • Triazole-Fluorine Synergy : Fluorinated analogs (e.g., trifluoromethyl derivatives in ) exhibit enhanced metabolic stability, a feature absent in the target compound.

Synthetic Challenges :

  • The low yield (6%) of the macrofilaricidal compound highlights the difficulty of introducing bulky substituents (e.g., oxan-4-yloxy) compared to simpler groups like butylthio (86% yield in 5m ).

Structural Diversity and Applications :

  • Thiazole-containing 5n demonstrates how heterocyclic extensions (e.g., thiazole) can diversify biological targets, whereas the target compound’s simplicity may limit its scope without further derivatization .

Preparation Methods

Synthesis of Hydrazide Intermediate

  • Starting from benzoic acid or substituted benzoic acids, the hydrazide is synthesized by reacting the acid with hydrazine hydrate.
  • This step is crucial as it introduces the hydrazide moiety necessary for further cyclization.

Formation of Potassium Dithiocarbazinate Salt

  • The hydrazide is reacted with carbon disulfide in an alkaline ethanol solution.
  • This reaction forms the potassium dithiocarbazinate salt, which is isolated by filtration and drying.
  • Yield and melting points are typically reported around 67% and 186-188 °C, respectively.

Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • The potassium salt is dissolved in water and treated with hydrazine hydrate.
  • The mixture is refluxed until hydrogen sulfide evolution ceases, indicating completion.
  • Acidification with hydrochloric acid precipitates the triazole thiol compound.
  • Recrystallization from ethanol affords the pure compound with yields around 65% and melting points near 198-200 °C.

Coupling with Pyridin-2-amine

  • The triazole intermediate can be coupled with pyridin-2-amine or its derivatives through condensation or substitution reactions.
  • Although specific coupling methods for this compound are less frequently detailed, related syntheses involve alkylation or condensation under alkaline catalysis or microwave-assisted conditions.

Alternative and Microwave-Assisted Syntheses

  • Microwave synthesis has been reported as an efficient alternative to traditional reflux methods for preparing 4-amino-3-mercapto-5-(pyridin-2-yl)-4H-1,2,4-triazoles, which are close analogs to the target compound.
  • This method allows solvent-free conditions and avoids the use of lead acetate, making it more environmentally friendly and faster (reaction times reduced from hours to minutes).
  • The potassium dithiocarbazinate intermediate is directly cyclized with hydrazine under microwave irradiation to yield the triazole core.

Characterization and Confirmation

  • The synthesized compounds are generally characterized by melting point determination, FTIR, ^1H-NMR, and ^13C-NMR spectroscopy, and elemental analysis.
  • Key spectral features include:
    • FTIR bands corresponding to aromatic C-H, C=N stretches of the triazole ring, and S-H groups (if thiol derivatives are involved).
    • ^1H-NMR signals for azomethine protons (typically 8-9 ppm) and aromatic protons.
    • Disappearance of NH2 peaks upon Schiff base formation or coupling reactions confirms successful transformations.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Melting Point (°C) Notes
Hydrazide synthesis Carboxylic acid + hydrazine hydrate - - Precursor for dithiocarbazinate salt
Potassium dithiocarbazinate Carbon disulfide + alkaline ethanol ~67 186-188 Isolated by filtration and drying
Cyclization to triazole thiol Hydrazine hydrate, reflux in water ~65 198-200 Acidification precipitates product
Coupling with pyridin-2-amine Condensation or alkylation under alkaline catalysis or microwave Variable - Microwave method reduces reaction time

Research Findings and Comparative Notes

  • The classical method involving reflux and acidification remains reliable but time-consuming.
  • Microwave-assisted synthesis offers a greener, faster alternative with comparable yields and purity.
  • The formation of Schiff bases and subsequent cyclizations can further modify the triazole core for functional diversity, although these are beyond the direct scope of preparing the target compound itself.
  • The use of hydrazine hydrate is critical for ring closure and must be carefully controlled to avoid side reactions.
  • Spectroscopic data consistently confirm the structural integrity of the synthesized compound and its intermediates.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey Spectral Markers
S-AlkylationAryl halide, KOH/EtOH, RT, 12hDisappearance of SH stretch (2550 cm⁻¹ in IR)
CyclizationNH₂NH₂·H₂O, refluxTriazole ring formation (δ 7.8–8.1 ppm in 1H-NMR)

How can researchers resolve discrepancies in spectral data during structural confirmation?

Advanced Research Focus
Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., triazole NH ↔ pyridine N coordination) or solvent effects. Methodological solutions include:

X-ray Crystallography : Resolve ambiguity using single-crystal diffraction (e.g., triclinic crystal system with unit cell parameters a = 8.51 Å, b = 9.88 Å, c = 10.43 Å, α/β/γ = 79.9–86.2°) .

Cross-Validation : Compare experimental NMR shifts with DFT-calculated spectra .

Solvent Screening : Test polar (DMSO-d6) vs. nonpolar (CDCl₃) solvents to stabilize specific tautomers .

What safety protocols are critical for handling this compound and its intermediates?

Q. Basic Research Focus

  • Waste Management : Segregate halogenated byproducts (e.g., aryl halides) and transfer to certified hazardous waste facilities .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact .
  • Emergency Measures : For skin exposure, rinse with 0.1% acetic acid (pH 5–6) to neutralize basic residues .

What strategies improve regioselectivity in triazole ring functionalization?

Advanced Research Focus
Regioselectivity challenges arise during alkylation or sulfonation of the triazole ring. Optimize via:

Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific N-H sites .

Protecting Groups : Temporarily block reactive positions with Boc (tert-butoxycarbonyl) .

Computational Modeling : Predict electrophilic aromatic substitution sites using Fukui indices .

Q. Table 2: Regioselectivity Outcomes

Reaction TypePreferred SiteYield (%)
S-AlkylationN1 of triazole65–78
HalogenationC5 of pyridine42–55

How should researchers design biological activity assays for derivatives?

Q. Advanced Research Focus

Target Selection : Prioritize kinases or GPCRs due to structural similarity to pyridine-triazole inhibitors (e.g., imidazo[1,2-b]pyridazines) .

Assay Conditions :

  • Antibacterial Testing : Use MIC (Minimum Inhibitory Concentration) assays against S. aureus (ATCC 25923) in Mueller-Hinton broth .
  • Cytotoxicity : Screen against HEK-293 cells with MTT assay (IC₅₀ < 10 µM considered active) .

SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl enhance antibacterial activity by 3–5×) .

How can computational methods aid in predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

  • ADME Prediction : Use SwissADME or QikProp to estimate:
    • Lipophilicity (LogP = 2.1–2.5, ideal for blood-brain barrier penetration) .
    • Metabolic Stability : CYP3A4/2D6 docking scores (< −8.0 kcal/mol suggest low clearance) .
  • Toxicity Screening : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane disruption risks) .

What are the best practices for resolving low yields in large-scale synthesis?

Q. Advanced Research Focus

Catalyst Optimization : Replace traditional Pd(PPh₃)₄ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) for C-N coupling (yield improvement: 50% → 85%) .

Solvent Engineering : Switch from DMF to 2-MeTHF (recyclable, higher boiling point) .

Process Monitoring : Use inline FTIR to detect intermediate degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine
Reactant of Route 2
5-(4-phenyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

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